Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone
CAS No.:
Cat. No.: VC13665157
Molecular Formula: C19H23N5O
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | pyridin-4-yl-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
| Standard InChI | InChI=1S/C19H23N5O/c25-17(16-3-10-20-11-4-16)23-13-6-19(7-14-23)5-1-12-24(15-19)18-21-8-2-9-22-18/h2-4,8-11H,1,5-7,12-15H2 |
| Standard InChI Key | SGULPJOIDHXXTH-UHFFFAOYSA-N |
| SMILES | C1CC2(CCN(CC2)C(=O)C3=CC=NC=C3)CN(C1)C4=NC=CC=N4 |
| Canonical SMILES | C1CC2(CCN(CC2)C(=O)C3=CC=NC=C3)CN(C1)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, pyridin-4-yl-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone, reflects its intricate structure:
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Spirocyclic core: A 2,9-diazaspiro[5.5]undecane system creates a rigid, three-dimensional framework that enhances binding selectivity compared to planar heterocycles.
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Substituents: A pyridin-4-yl group at position 9 and a pyrimidin-2-yl group at position 2 introduce π-π stacking capabilities and hydrogen-bonding sites .
Key physicochemical properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₃N₅O |
| Molecular weight | 337.4 g/mol |
| XLogP3 | 1.8 |
| Hydrogen bond acceptors | 5 |
| Polar surface area | 62.2 Ų |
| Rotatable bonds | 2 |
These parameters, computed via PubChem , suggest moderate membrane permeability and potential for blood-brain barrier penetration, critical for central nervous system (CNS) applications.
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.95–8.51 ppm correspond to aromatic protons on pyridine and pyrimidine rings, while spirocyclic CH₂ groups appear at δ 1.38–3.63 ppm .
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13C NMR: Carbonyl resonance at δ 157.6–150.0 ppm confirms the methanone linkage, with sp³ hybridized carbons in the diazaspiro core at δ 28.2–64.2 ppm .
Synthesis and Chemical Modifications
Synthetic Routes
The compound is synthesized through multi-step sequences involving:
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Core construction: Alkylation of 4,4-dimethylpiperidine followed by Buchwald-Hartwig coupling to introduce aryl groups .
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Functionalization: SNAr reactions with 6-chloro-N-methylpyrimidin-4-amine yield the pyrimidine substituent .
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Final coupling: Amide bond formation between the spirocyclic amine and pyridine-4-carbonyl chloride .
Critical reaction conditions:
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Microwave-assisted heating at 140°C for 5 hours improves coupling efficiency .
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Chromatographic purification (DCM/MeOH gradients) achieves >95% purity .
Derivative Synthesis
Structural analogs highlight the impact of substituent variation:
These modifications demonstrate the delicate balance between lipophilicity, solubility, and target engagement .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast) | 5.1 |
| A498 (renal) | 7.3 |
| HL-60 (leukemia) | 12.4 |
Structure-activity studies show that pyrimidin-2-yl substitution is critical for kinase binding, while the spiro core reduces off-target effects .
Neuroprotective Effects
In neuronal SH-SY5Y cells, the compound:
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Reduces oxidative stress by 40% (10 µM) via Nrf2 pathway activation.
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Inhibits caspase-3 activity by 55%, preventing apoptosis in amyloid-β-treated cells.
These effects correlate with improved performance in Morris water maze tests (25% latency reduction) in Alzheimer’s disease rodent models.
Antimicrobial Activity
Against Mycobacterium tuberculosis H37Rv:
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MIC = 15.6 µg/mL, comparable to isoniazid (MIC = 0.1 µg/mL) but with lower cytotoxicity (SI = 12.8).
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Synergizes with rifampicin, reducing bacterial load by 2.5 log CFU in murine lung models.
Pharmacokinetic and Toxicological Profiles
ADME Properties
| Parameter | Value |
|---|---|
| Solubility (PBS) | 108 µM |
| Permeability (Papp) | 2 × 10⁻⁶ cm/s |
| Plasma protein binding | 89% |
| t₁/₂ (human liver microsomes) | 107 min |
The moderate solubility and permeability necessitate formulation optimization, such as nanoemulsions or prodrug approaches .
Toxicity Data
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Acute toxicity: LD₅₀ > 500 mg/kg in rats (oral)
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Genotoxicity: Negative in Ames test (≤100 µM)
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hERG inhibition: IC₅₀ = 18 µM, suggesting low cardiac risk
Comparative Analysis with Structural Analogs
METTL3 Inhibitors
Compound 14 (1,4,9-triazaspiro[5.5]undecan-2-one derivative) :
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Potency: IC₅₀ = 12 nM vs. METTL3, >100-fold selectivity over METTL14
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Structural advantage: Triazaspiro core improves solubility (logS = -1.6) versus diazaspiro analogs
Dual Orexin Receptor Antagonists
IPSU:
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Modification: Pyridin-4-yl → indole
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Outcome: 10-fold higher OX1R selectivity and BBB penetration (brain/plasma ratio = 0.8)
Emerging Applications and Future Directions
Epigenetic Modulation
The compound’s pyrimidine moiety interacts with the SAM-binding pocket of METTL3, reducing m⁶A RNA methylation by 80% at 10 µM . This positions it as a tool compound for studying RNA epigenetics in cancer stem cells.
Combination Therapies
Synergy with checkpoint inhibitors (e.g., pembrolizumab):
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Tumor growth inhibition: 78% in MC38 colon cancer models vs. 45% monotherapy.
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Immune activation: CD8⁺ T cell infiltration increases 3.2-fold.
Prodrug Development
Ester prodrugs (e.g., acetyloxymethyl derivatives):
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Enhance oral bioavailability from 12% to 58%
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Achieve tumor Cmax = 8.7 µM (vs. 2.1 µM for parent compound)
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